molecular formula C26H30N2O6 B1609450 1-Boc-4-Fmoc-piperazine-2-acetic acid CAS No. 885949-85-9

1-Boc-4-Fmoc-piperazine-2-acetic acid

Cat. No.: B1609450
CAS No.: 885949-85-9
M. Wt: 466.5 g/mol
InChI Key: SUYZZEFSOKWJDC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-4-Fmoc-piperazine-2-acetic acid typically involves the protection of piperazine with Boc and Fmoc groups. The process begins with the reaction of piperazine with Boc anhydride to form 1-Boc-piperazine. This intermediate is then reacted with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as triethylamine to yield 1-Boc-4-Fmoc-piperazine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This often involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product .

Mechanism of Action

The mechanism of action of 1-Boc-4-Fmoc-piperazine-2-acetic acid primarily involves its role as a protecting group in peptide synthesis. The Boc and Fmoc groups protect the amine functionalities of piperazine, preventing unwanted side reactions during chemical transformations. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides and other complex molecules .

Properties

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O6/c1-26(2,3)34-25(32)28-13-12-27(15-17(28)14-23(29)30)24(31)33-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22H,12-16H2,1-3H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYZZEFSOKWJDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408060
Record name 1-Boc-4-Fmoc-piperazine-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885949-85-9
Record name 1-(1,1-Dimethylethyl) 4-(9H-fluoren-9-ylmethyl) 2-(carboxymethyl)-1,4-piperazinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885949-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Boc-4-Fmoc-piperazine-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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